molecular formula C20H24N2O2 B248003 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B248003
M. Wt: 324.4 g/mol
InChI Key: OSZYFFRSPWSSJI-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure that includes an isoquinoline moiety and a substituted phenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Substitution on the Phenyl Ring: The 2-methoxy-5-methylphenyl group can be introduced via electrophilic aromatic substitution, where a suitable precursor undergoes nitration, reduction, and subsequent methylation.

    Amide Bond Formation: The final step involves coupling the isoquinoline derivative with the substituted phenyl group through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the amide bond or the aromatic rings, potentially yielding amine or hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a valuable tool for probing the mechanisms of enzyme action and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the substituted phenyl group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation, modulation of neurotransmitter release, or alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-methoxyphenyl)propanamide: Lacks the methyl group on the phenyl ring.

    3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-methylphenyl)propanamide: Lacks the methoxy group on the phenyl ring.

    3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-methoxy-4-methylphenyl)propanamide: Has the methyl group in a different position on the phenyl ring.

Uniqueness

The presence of both the methoxy and methyl groups on the phenyl ring of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C20H24N2O2/c1-15-7-8-19(24-2)18(13-15)21-20(23)10-12-22-11-9-16-5-3-4-6-17(16)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

OSZYFFRSPWSSJI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCC3=CC=CC=C3C2

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCC3=CC=CC=C3C2

Origin of Product

United States

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